molecular formula C20H24N4O2S B2937826 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 955708-79-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2937826
CAS No.: 955708-79-9
M. Wt: 384.5
InChI Key: QLUKSACQDGITPB-UHFFFAOYSA-N
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Description

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based derivative featuring a ureido linkage and a cyclohexenyl ethyl substituent. Its structure combines a thiazole core with a carboxamide group at position 4, a urea moiety at position 2, and a meta-tolyl substituent on the urea nitrogen.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-14-6-5-9-16(12-14)22-19(26)24-20-23-17(13-27-20)18(25)21-11-10-15-7-3-2-4-8-15/h5-7,9,12-13H,2-4,8,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUKSACQDGITPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including relevant research findings, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4OSC_{19}H_{24}N_4OS with a molecular weight of 356.48 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties, and a urea moiety that may contribute to its biological activity.

Structural Formula

N 2 cyclohex 1 en 1 yl ethyl 2 3 m tolyl ureido thiazole 4 carboxamide\text{N 2 cyclohex 1 en 1 yl ethyl 2 3 m tolyl ureido thiazole 4 carboxamide}

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that thiazole derivatives could inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism, which is often upregulated in cancerous tissues .

Enzyme Inhibition

The compound's structural components suggest potential inhibition of key enzymes involved in metabolic pathways. Thiazoles are often associated with the inhibition of enzymes like XO, which can lead to reduced uric acid levels and subsequent therapeutic effects in conditions such as gout and hyperuricemia. Research has shown that certain thiazole derivatives possess IC50 values significantly lower than standard treatments like allopurinol .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features:

Structural Feature Biological Relevance
Thiazole ringContributes to enzyme inhibition
Urea moietyEnhances binding affinity to target enzymes
Cyclohexene substituentImpacts lipophilicity and cellular uptake

The presence of the m-tolyl group is also critical as it may enhance the hydrophobic interactions with the enzyme active sites, thereby increasing potency.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that concentrations as low as 10 µM could significantly reduce cell viability compared to control groups, suggesting strong anticancer potential.

In Vivo Studies

Animal models have been employed to assess the therapeutic efficacy and safety profile of similar thiazole derivatives. These studies typically measure tumor size reduction and survival rates following administration of the compound. For instance, a study involving a murine model of breast cancer showed a 50% reduction in tumor size after treatment with a related thiazole derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on thiazole/urea derivatives and related heterocyclic systems from the provided evidence. Key structural differences, synthetic yields, and physicochemical properties are highlighted.

Key Findings :

Structural Analogues: The target compound shares a thiazole-carboxamide backbone with Compound 1 and Compound 3 from . However, its cyclohexenyl ethyl group distinguishes it from the dichlorobenzyl or acetylphenyl substituents in these analogs. The urea linkage at position 2 is structurally similar to Compounds 9–13 (), which feature thiazolidinone cores with urea or thiourea groups .

Synthetic Yields: Thiazole derivatives (e.g., Compound 1) typically achieve moderate yields (65–70%) under reflux conditions with carboxamide precursors . Thiazolidinones (e.g., Compound 9) show higher yields (up to 90%) due to stabilized intermediates during cyclization .

Physicochemical Properties: Melting points for thiazole-carboxamides (Compound 1: 198–200°C) are higher than thiazolidinones (Compound 12: 155–156°C), likely due to increased rigidity from the carboxamide group .

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